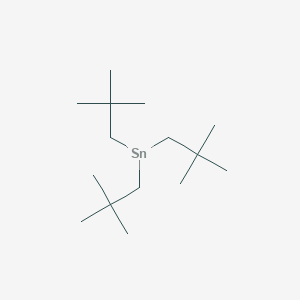
Dimethyl decafluoroheptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl decafluoroheptanedioate is a chemical compound with the molecular formula C₉H₆F₁₀O₄ It is a fluorinated ester, which means it contains fluorine atoms and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl decafluoroheptanedioate can be synthesized through several methods. One common approach involves the esterification of decafluoroheptanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl decafluoroheptanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield decafluoroheptanedioic acid and methanol.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
Hydrolysis: Decafluoroheptanedioic acid and methanol.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted fluorinated compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Dimethyl decafluoroheptanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.
Mecanismo De Acción
The mechanism of action of dimethyl decafluoroheptanedioate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, leading to altered biological activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert their effects on target cells or tissues.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl fumarate: Another ester with different chemical properties and applications.
Dimethyl terephthalate: Used in the production of polyesters and has distinct industrial applications.
Dimethyl oxalate: Utilized in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
Dimethyl decafluoroheptanedioate is unique due to its high fluorine content, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring enhanced chemical resistance, stability, and specific interactions with biological targets.
Propiedades
Número CAS |
54404-53-4 |
|---|---|
Fórmula molecular |
C9H6F10O4 |
Peso molecular |
368.12 g/mol |
Nombre IUPAC |
dimethyl 2,2,3,3,4,4,5,5,6,6-decafluoroheptanedioate |
InChI |
InChI=1S/C9H6F10O4/c1-22-3(20)5(10,11)7(14,15)9(18,19)8(16,17)6(12,13)4(21)23-2/h1-2H3 |
Clave InChI |
XCBHQRMXXUTPHF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-](/img/structure/B14641145.png)
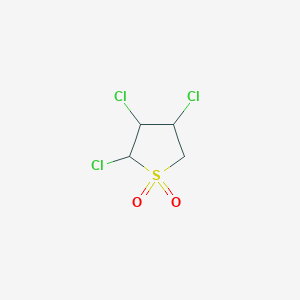
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
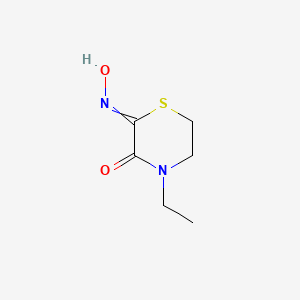
![Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate](/img/structure/B14641169.png)
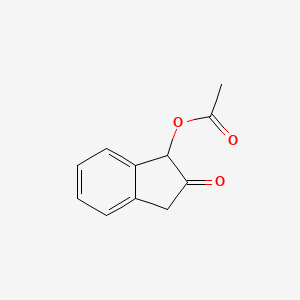


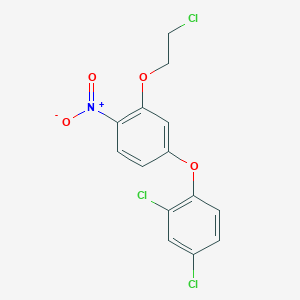

![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)


